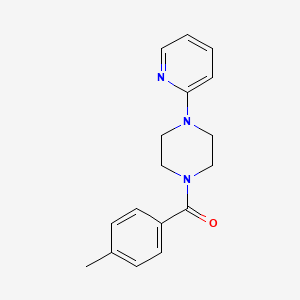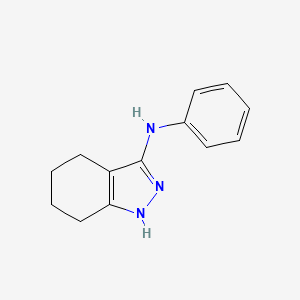![molecular formula C21H24N2O2S B5549269 (1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bicyclic compounds often involves regio- and diastereoselective condensation reactions, followed by specific functional group transformations. For instance, functionalized diazabicyclononanes have been prepared through sequential 'condensation–iodolactonization' reactions, showcasing the complexity and precision required in synthesizing such structures (Ehsan Ullah et al., 2005).
Molecular Structure Analysis
The molecular structure of bicyclic compounds similar to the one often reveals a significant distortion due to steric repulsion, as evidenced by X-ray diffraction data. This distortion impacts the compound's reactivity and properties. An example is the structural analysis of 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one, highlighting the repulsion between axial atoms in the bicyclic skeleton (Michael A. Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural features. For example, the introduction of thiocarbonyl groups into the diazabicyclo[4.3.0]non-6-ene skeleton has led to compounds with noteworthy antidepressant activity, indicating the significant impact of functional groups on chemical behavior and biological activity (A. Bilgin et al., 1994).
科学的研究の応用
Structural and Conformational Studies
Studies on diazabicyclanones and diazabicyclanols, related to the compound , focus on understanding their conformational and structural characteristics. For instance, research by Gálvez et al. (1985) on 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1] nonan-9-ones and 9-ols has revealed insights into their conformational preferences using NMR, IR, and Raman spectroscopy, alongside X-ray diffraction. These studies are crucial for understanding how the compound's structure influences its physical and chemical properties (Gálvez et al., 1985).
Synthesis and Receptor Ligands
The synthesis of bicyclic σ receptor ligands, which share structural similarities with the compound , has been explored for their cytotoxic activity and receptor affinity. Research by Geiger et al. (2007) into stereoisomeric alcohols and methyl ethers derived from glutamate demonstrates the potential of these compounds in inhibiting cell growth of human tumor cell lines, highlighting their therapeutic potential (Geiger et al., 2007).
Biological Activity
The exploration of novel bispidine derivatives, which are structurally related to our compound of interest, has shown significant promise in pharmacological applications. Malmakova et al. (2021) synthesized novel derivatives to study their biological activity and toxicity, contributing valuable knowledge towards the development of new therapeutics (Malmakova et al., 2021).
Conformational Equilibria
Research into the conformational equilibria of diazabicyclo[3.3.1]nonane derivatives, such as the work by Brukwicki (1998), provides insights into the preferred conformations of these compounds in various environments. This knowledge is essential for understanding how structural variations influence the activity and interactions of these molecules (Brukwicki, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,5R)-6-benzyl-3-(3-thiophen-2-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(11-10-19-7-4-12-26-19)22-14-17-8-9-18(15-22)23(21(17)25)13-16-5-2-1-3-6-16/h1-7,12,17-18H,8-11,13-15H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZPCXQJKKWAX-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)
![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)